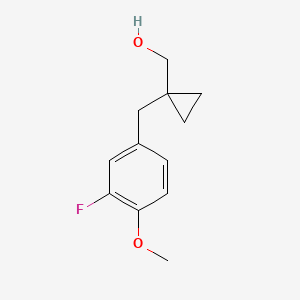

(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol

Beschreibung

(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol is a cyclopropane-containing alcohol derivative characterized by a benzyl moiety substituted with fluorine and methoxy groups at the 3- and 4-positions, respectively. The cyclopropyl ring is directly bonded to the benzyl group, while a hydroxymethyl (-CH2OH) group extends from the cyclopropane. This structural framework confers rigidity due to the cyclopropane ring, while the polar hydroxyl and methoxy groups enhance solubility in polar solvents. The fluorine atom may influence electronic properties and metabolic stability.

Eigenschaften

Molekularformel |

C12H15FO2 |

|---|---|

Molekulargewicht |

210.24 g/mol |

IUPAC-Name |

[1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C12H15FO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |

InChI-Schlüssel |

GXDXBNREFPOQNQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC2(CC2)CO)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol typically begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and cyclopropylmethanol.

Reaction Steps:

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

- Industrial production of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and fluoro groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of cyclopropylmethane derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with cyclopropyl and benzyl functionalities.

Biology:

Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.

Medicine:

Drug Development: Due to its unique structure, (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

Molecular Targets and Pathways:

- The mechanism of action of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol is not well-documented. its structural features suggest potential interactions with enzymes or receptors that recognize benzyl or cyclopropyl groups. The presence of fluorine and methoxy substituents may influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analog is (1S)-cyclopropyl(3-fluoro-4-methoxyphenyl)methylamine (CAS: 1212907-44-2, C11H14FNO), which replaces the hydroxymethyl group with a methylamine (-CH2NH2) (). Key differences include:

- Functional group reactivity : The hydroxyl group in the target compound participates in hydrogen bonding and oxidation reactions, whereas the amine in the analog can undergo protonation, forming salts or reacting with electrophiles.

- Biological interactions : Amine-containing analogs are implicated in enzyme inactivation mechanisms (e.g., flavoproteins like MAO) via imine intermediates (), whereas alcohols may follow distinct metabolic pathways (e.g., oxidation to ketones or conjugation).

Comparison with Montelukast Sodium Intermediate

A structurally complex analog is the Montelukast sodium precursor (S)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl)acetic acid (). Differences include:

- Functional groups : Montelukast’s carboxylate group (ionizable at physiological pH) contrasts with the target compound’s neutral hydroxyl group, affecting solubility and bioavailability.

Data Table: Key Properties of Comparable Compounds

Enzymatic Interactions

- Cyclopropyl amines: highlights that cyclopropyl amines (e.g., the methylamine analog) inactivate flavoproteins like monoamine oxidase (MAO) via non-radical mechanisms involving imine intermediates. These intermediates resemble allenes in reactivity, enabling covalent adduct formation with flavin cofactors .

- Cyclopropyl alcohols : The target compound’s hydroxyl group may undergo oxidation to a ketone or participate in hydrogen-bonding interactions without forming reactive intermediates. This could reduce off-target enzyme inactivation compared to amine analogs.

Solubility and Metabolic Stability

- The fluorine atom in both the target compound and its methylamine analog enhances metabolic stability by resisting cytochrome P450-mediated oxidation.

- The methoxy group improves solubility in organic solvents, while the hydroxyl group in the target compound increases aqueous solubility relative to non-polar cyclopropane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.